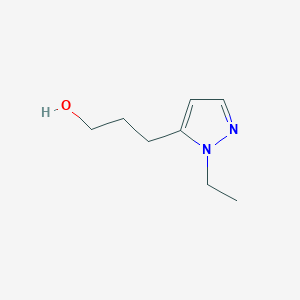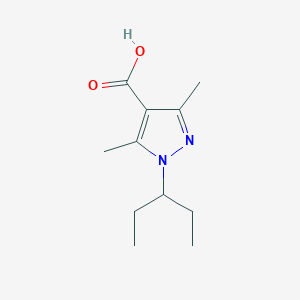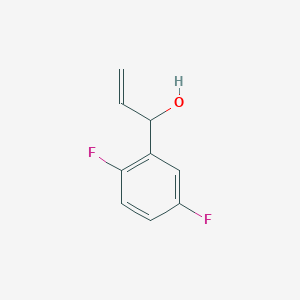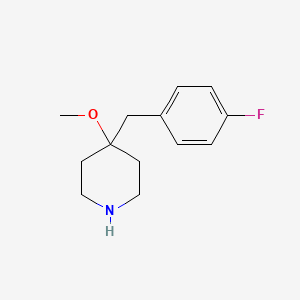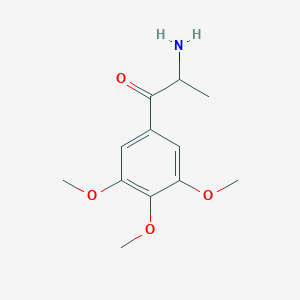
3-(1-Bromoethyl)benzene-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Bromoethyl)benzene-1-sulfonyl fluoride is an organic compound that features a benzene ring substituted with a bromoethyl group and a sulfonyl fluoride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromoethyl)benzene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 3-(1-Bromoethyl)benzene-1-sulfonyl chloride with a fluoride source. This reaction typically occurs under mild conditions and can be facilitated by the use of phase transfer catalysts such as 18-crown-6-ether in acetonitrile .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves the chlorine-fluorine exchange of arenesulfonyl chlorides in the presence of aqueous potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) . This method is favored for its efficiency and scalability.
化学反応の分析
Types of Reactions
3-(1-Bromoethyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Addition Reactions: The sulfonyl fluoride group can react with nucleophiles to form sulfonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and solvents like acetonitrile or dichloromethane .
Major Products Formed
The major products formed from these reactions include sulfonate esters, sulfonamides, and various substituted benzene derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
3-(1-Bromoethyl)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfonate esters and sulfonamides.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its ability to react with amino acid residues.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(1-Bromoethyl)benzene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on proteins and other molecules. This reactivity is exploited in enzyme inhibition studies, where the compound can selectively modify active site residues, leading to enzyme inactivation .
類似化合物との比較
Similar Compounds
1-Bromoethene-1-sulfonyl fluoride: This compound also features a sulfonyl fluoride group and is used in similar applications, particularly in click chemistry.
2-Nitrobenzenesulfonyl fluoride: Known for its antibacterial properties, this compound is used in biological studies and as a protease inhibitor.
(2-Aminoethyl)benzenesulfonyl fluoride: Commonly used as a serine protease inhibitor in biochemical research.
Uniqueness
3-(1-Bromoethyl)benzene-1-sulfonyl fluoride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable tool in synthetic chemistry and biological research .
特性
分子式 |
C8H8BrFO2S |
|---|---|
分子量 |
267.12 g/mol |
IUPAC名 |
3-(1-bromoethyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H8BrFO2S/c1-6(9)7-3-2-4-8(5-7)13(10,11)12/h2-6H,1H3 |
InChIキー |
MLKZGXHENZIXMX-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


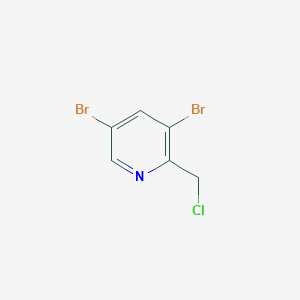
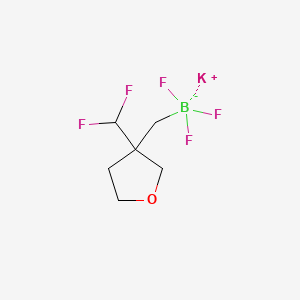
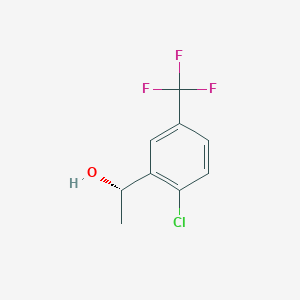
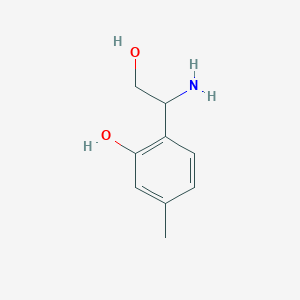

![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B13605823.png)
![2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile](/img/structure/B13605828.png)

